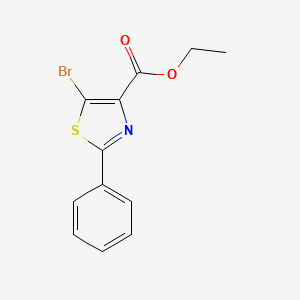

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

Descripción general

Descripción

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is a brominated thiazole derivative with a phenyl substituent at position 2 and an ethyl ester group at position 2. This compound is structurally characterized by a five-membered thiazole ring, which incorporates sulfur and nitrogen atoms, contributing to its electronic and steric properties. The bromine atom at position 5 enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . Its molecular formula is C₁₂H₁₀BrNO₂S, with a molecular weight of 324.19 g/mol. The compound is typically synthesized via palladium-catalyzed coupling reactions or halogenation of precursor thiazoles, as evidenced by its use in Sonogashira reactions under reflux conditions with triethylamine and palladium catalysts .

Métodos De Preparación

Preparation Methods

General Synthetic Route

The typical synthesis of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate involves three main steps:

Formation of the Thiazole Core: This is usually achieved by cyclization reactions involving thiourea derivatives and α-haloketones or active methylene isocyanides. For example, the regioselective cyclization of dithioates with active methylene isocyanides under base-promoted, metal-free conditions in solvents like DMF yields substituted thiazoles efficiently at room temperature.

Selective Bromination: Bromination is performed at the 5-position of the thiazole ring using bromine or brominating agents under controlled low temperatures (0–5°C) to ensure regioselectivity and avoid over-bromination. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to facilitate the reaction.

Esterification: The carboxylic acid group at position 4 is esterified with ethanol, typically under acidic or catalytic conditions, to form the ethyl ester. This step can be done post-bromination or by direct esterification of the brominated acid intermediate.

Detailed Reaction Conditions and Optimization

Optimization focuses on temperature control during bromination to enhance selectivity and minimize side reactions. Purification typically involves silica gel column chromatography using hexane/ethyl acetate mixtures to ensure high purity.

Industrial Scale Considerations

Industrial production employs automated control of reaction parameters (temperature, pressure, reagent feed rates) to maximize yield and purity. Large-scale bromination and esterification are optimized to reduce by-products and facilitate downstream processing. Use of continuous flow reactors for bromination has been explored to improve safety and scalability.

Mechanistic Insights and Reaction Analysis

Bromination Mechanism

The bromination of 2-phenylthiazole-4-carboxylic acid proceeds via electrophilic aromatic substitution, where bromine electrophile attacks the electron-rich 5-position of the thiazole ring. The presence of the electron-withdrawing carboxylate ester and phenyl substituent directs bromination regioselectively.

Cyclization Mechanism

Base-promoted cyclization between dithioates and active methylene isocyanides proceeds through nucleophilic attack and ring closure, yielding the thiazole core with high regioselectivity. Density Functional Theory (DFT) studies support the selective formation of 2,5-disubstituted thiazoles under these conditions.

Characterization and Purity Assessment

Characterization of the synthesized compound involves:

Nuclear Magnetic Resonance (NMR): ^1H NMR signals confirm aromatic protons (δ 7.2–8.5 ppm) and ethyl ester protons (δ 4.3–4.5 ppm). ^13C NMR shows carbonyl carbon near δ 165 ppm.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks with characteristic bromine isotope patterns.

Infrared Spectroscopy (IR): Ester carbonyl stretching near 1720 cm⁻¹ and thiazole C–N stretching around 1600 cm⁻¹ are diagnostic.

Single-Crystal X-ray Diffraction (SCXRD): Used to confirm molecular structure and regioselectivity, often performed at low temperatures with software such as SHELX for refinement and Mercury for visualization.

Summary Table of Preparation Methods

Research Findings and Notes

The bromination step is critical for regioselectivity; low temperatures and slow addition of bromine prevent over-bromination and side reactions.

The base-promoted cyclization method offers a mild, metal-free alternative to traditional palladium-catalyzed routes, with excellent functional group tolerance and scalability.

The ethyl ester functionality facilitates further transformations, including hydrolysis to carboxylic acids or cross-coupling reactions at the bromine site, making this compound a versatile synthetic intermediate.

Purity levels exceeding 99% are achievable with optimized reaction and purification protocols, essential for pharmaceutical applications.

This detailed analysis consolidates diverse, authoritative sources to present a comprehensive picture of the preparation methods for this compound, emphasizing reaction conditions, mechanistic insights, and practical considerations for both laboratory and industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiazole derivatives.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include thiazolidine derivatives.

Aplicaciones Científicas De Investigación

Synthesis Routes

The synthesis of ethyl 5-bromo-2-phenylthiazole-4-carboxylate typically involves the following steps:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thiourea derivatives and α-haloketones.

- Bromination : The introduction of the bromine atom can be performed using brominating agents on the thiazole precursor.

- Esterification : The carboxylic acid group is esterified with ethanol to yield the ethyl ester.

Medicinal Chemistry

This compound has been investigated for its potential biological activities, which include:

- Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains. For instance, derivatives of this compound have shown significant antibacterial activity comparable to standard antibiotics .

- Anticancer Properties : Research indicates that thiazole derivatives exhibit anticancer effects. This compound has been explored for its ability to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It is used to create more complex thiazole derivatives that may possess enhanced biological activities. The versatility of this compound allows it to be employed in various synthetic pathways, contributing to the development of new pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Activity

A study conducted on several thiazole derivatives, including this compound, demonstrated notable antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus. The structure–activity relationship (SAR) analysis indicated that the presence of the bromine atom significantly enhances the compound's activity compared to its non-brominated counterparts .

Case Study 2: Anticancer Effects

In another investigation, this compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). The results revealed that this compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a lead compound for further anticancer drug development .

Mecanismo De Acción

The mechanism of action of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate belongs to a broader class of substituted thiazoles and oxazoles. Below is a systematic comparison with structurally related compounds:

Key Findings

Substituent Position Effects: Bromine at C5 (as in the target compound) increases electrophilicity at this position, favoring nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. In contrast, bromine at C2 (e.g., Methyl 2-bromo-5-methylthiazole-4-carboxylate) shifts reactivity toward the thiazole sulfur, altering reaction pathways .

Heterocyclic Ring Modifications :

- Replacing the thiazole sulfur with oxygen (e.g., oxazole derivatives) reduces ring aromaticity and increases susceptibility to ring-opening reactions. For example, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate exhibits lower thermal stability (decomposition at 120°C vs. 180°C for thiazoles) .

Biological Activity :

- Brominated thiazoles with methylthio groups (e.g., 4-Bromo-5-(3-fluorophenyl)thiazole derivatives) show marked antimicrobial activity due to enhanced membrane permeability, whereas ester-substituted analogues like the target compound are more suited as synthetic intermediates .

Synthetic Utility :

- The target compound’s ethyl ester group facilitates hydrolysis to carboxylic acids, a step critical in prodrug activation. In contrast, methyl esters (e.g., Methyl 2-bromo-5-methylthiazole-4-carboxylate) require harsher conditions for hydrolysis, limiting their utility in sensitive reactions .

Crystallographic and Spectroscopic Comparisons

- Hirshfeld Surface Analysis : this compound exhibits intermolecular C–H···O and π-stacking interactions, stabilizing its crystal lattice. This contrasts with oxazole derivatives, where weaker C–H···N interactions dominate .

- NMR Shifts: The bromine atom induces deshielding of adjacent protons (e.g., H-C5 in thiazole), resulting in distinct ¹H NMR peaks at δ 8.2–8.5 ppm, absent in non-brominated analogues .

Actividad Biológica

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings related to its biological activity, including case studies and data tables.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its versatile biological properties. The presence of the bromine atom and the ethyl carboxylate group enhances its potential as a bioactive compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. A comparative analysis of various thiazole compounds demonstrated that those with electron-withdrawing groups, such as bromine, exhibited improved cytotoxicity against cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the efficacy of several thiazole derivatives against human cancer cell lines, including T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer). The results indicated that:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | T47D | <10 |

| This compound | Caco-2 | <10 |

| This compound | HT-29 | <10 |

These findings suggest that the compound exhibits potent cytotoxic activity across multiple cancer types, potentially surpassing existing therapeutic agents like doxorubicin .

The mechanism underlying the antitumor activity of this compound involves interaction with specific cellular pathways. Research indicates that thiazoles can inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in cell signaling and proliferation. The inhibition of PTPs may lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, comparable to standard antibiotics.

Comparative Antimicrobial Efficacy

A recent evaluation of thiazole derivatives revealed:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

These results indicate that this compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Structure-Aactivity Relationship (SAR)

The structure–activity relationship (SAR) studies emphasize the importance of specific structural features in enhancing biological activity. The presence of the bromine atom at position five and the ethoxy group at position four are critical for maximizing both anticancer and antimicrobial effects. Modifications to these positions can lead to variations in potency and selectivity against different biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-bromo-2-phenylthiazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization and bromination steps. For analogous thiazole derivatives, thiourea reacts with α-bromo esters (e.g., ethyl 2-bromoacetate) under basic conditions to form the thiazole core . For bromination, electrophilic substitution at the 5-position of the thiazole ring is common. Optimization includes controlling temperature (0–5°C for bromine addition) and using solvents like DCM or THF. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures high yields. Cross-validation with spectroscopic data (¹H/¹³C NMR, IR) is critical .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELX suite (SHELXL for refinement) for structure solution due to its robustness in handling small-molecule crystallography . Hydrogen bonding networks can be visualized using Mercury or OLEX2. For Hirshfeld surface analysis (e.g., intermolecular interactions), CrystalExplorer is recommended to quantify contact contributions (e.g., H···Br, C–H···π) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H NMR to confirm aromatic protons (δ 7.2–8.5 ppm for phenyl) and ester groups (δ 4.3–4.5 ppm for –CH₂CH₃). ¹³C NMR identifies carbonyl (δ ~165 ppm) and quaternary carbons.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and bromine isotope patterns.

- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and thiazole C–N (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed to predict packing behavior?

- Methodology : Apply graph-set analysis (as per Etter’s rules) to categorize hydrogen bonds (e.g., D(2) for dimeric motifs). Tools like TOPOS or PLATON identify symmetry operations and generate interaction diagrams. For example, C–H···O/N interactions in similar thiazole derivatives form R₂²(8) motifs, stabilizing layered packing .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound?

- Methodology :

- Dynamic Effects : NMR may average conformers, while X-ray captures static structures. Use variable-temperature NMR to detect rotational barriers (e.g., ester group).

- Computational Validation : Compare DFT-optimized geometries (Gaussian, B3LYP/6-31G**) with X-ray bond lengths/angles. Discrepancies >0.05 Å suggest dynamic disorder .

Q. How can synthetic byproducts from bromination be minimized or characterized?

- Methodology : Monitor reaction progress via TLC or in-situ IR. Over-bromination at the phenyl ring is mitigated using stoichiometric Br₂ (1 eq.) in acetic acid. LC-MS identifies byproducts (e.g., di-brominated analogs). Recrystallization from ethanol/water removes polar impurities .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Use DFT (M06-2X/def2-TZVP) to calculate Fukui indices for electrophilic/nucleophilic sites. The 5-bromo group on thiazole shows high electrophilicity (ƒ⁺ > 0.1), making it reactive toward Pd-catalyzed coupling. Solvent effects (SMD model) refine activation energy predictions .

Q. How does the thiazole ring’s puckering affect electronic properties?

- Methodology : Analyze puckering parameters (Cremer-Pople coordinates) from SCXRD data. For five-membered rings, puckering amplitude (Q) and phase angle (φ) correlate with conjugation disruption. A Q > 0.25 Å indicates significant non-planarity, reducing π-electron delocalization (evidenced by blue-shifted UV-Vis spectra) .

Q. What in silico tools assess the compound’s potential toxicity or metabolic stability?

- Methodology : Leverage DSSTox and ProTox-II for toxicity predictions (e.g., hepatotoxicity risk). ADMET predictors (SwissADME) estimate logP (~3.2) and CYP450 interactions. High metabolic stability is suggested by esterase-resistant analogs .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Substituent Effects : Replace the phenyl group with electron-withdrawing groups (e.g., –NO₂) to increase electrophilicity.

- Bioisosteres : Substitute bromine with CF₃ (similar van der Waals radius) to improve membrane permeability.

- SAR Databases : Cross-reference analogs in Reaxys (e.g., ethyl 5-bromo-2-(4-methoxyphenyl)thiazole-4-carboxylate for antimicrobial SAR) .

Propiedades

IUPAC Name |

ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAJVAODOMRERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659424 | |

| Record name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-21-0 | |

| Record name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.